6-phenoxypyridazin-3(2H)-one
Description
Properties
IUPAC Name |
3-phenoxy-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-6-7-10(12-11-9)14-8-4-2-1-3-5-8/h1-7H,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTZJZTUOROSFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NNC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenoxypyridazin-3(2H)-one typically involves the reaction of 6-chloropyridazin-3(2H)-one with phenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Phenoxypyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce dihydropyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Antitrypanosomal Activity : Research indicates that derivatives of pyridazinones exhibit promising antitrypanosomal activity against Trypanosoma brucei species, which are responsible for African sleeping sickness. For instance, certain analogs demonstrated IC50 values in the low micromolar range, indicating effective inhibition of the parasite while maintaining low cytotoxicity towards mammalian cells .
- Anti-inflammatory and Analgesic Properties : Studies have shown that pyridazinone derivatives possess anti-inflammatory and analgesic activities. These compounds have been reported to inhibit key enzymes involved in inflammatory pathways, making them candidates for further development in pain management therapies .
6-Phenoxypyridazin-3(2H)-one has been explored for its interaction with biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease progression. For example, studies have shown that it can inhibit Rab geranylgeranyl transferase (RGGT), which plays a role in cancer cell signaling pathways .
- Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines, revealing significant activity against specific types of tumors while exhibiting selectivity towards non-cancerous cells .
Table 1: Antitrypanosomal Activity of Pyridazinone Derivatives
| Compound | IC50 (μM) | Cytotoxicity (CC50 μM) | Selectivity Ratio |
|---|---|---|---|
| Compound A | 0.38 | 23 | >60 |
| Compound B | 4.8 | >100 | - |
| Compound C | 19.6 | >100 | - |
Note: The selectivity ratio is calculated as CC50/IC50, indicating the compound's safety profile relative to its efficacy against trypanosomes.
Table 2: Biological Activities of Pyridazinone Derivatives
| Activity Type | Compound Tested | Effectiveness (IC50 μM) |
|---|---|---|
| Anti-inflammatory | Compound D | <150 |
| Analgesic | Compound E | <200 |
| Enzyme Inhibition | Compound F | IC50 not determined |
Case Study 1: Antitrypanosomal Screening
A study evaluated several pyridazinone derivatives for their antitrypanosomal activity against Trypanosoma brucei rhodesiense. The most promising candidate exhibited an IC50 value of 0.38 μM with a high selectivity ratio, suggesting its potential as a lead compound for drug development against sleeping sickness .
Case Study 2: Inhibition of RGGT
In another investigation, the inhibition effects of various pyridazinone derivatives on RGGT were assessed using HeLa cells. The study revealed that certain derivatives significantly disrupted Rab11A prenylation, indicating their potential use in targeting cancer cell proliferation pathways .
Mechanism of Action
The mechanism of action of 6-phenoxypyridazin-3(2H)-one involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Table 1: Substituent Impact on Solubility and Lipophilicity
*Inferred from phenoxy’s electron-withdrawing nature and larger steric bulk compared to phenyl. †Estimated via analogous structures.
Pharmacological Activity
Structural and Crystallographic Insights
- π-π Interactions : Aromatic stacking (e.g., centroid distances of 3.6665 Å in chlorophenyl derivatives ) is common, influencing solid-state packing and solubility.
- Conformational Flexibility: Substituents like morpholino or phenoxy introduce torsional angles (e.g., 40.16° between pyridazinone and phenyl rings ), affecting receptor binding.
Key Research Findings
Solubility-Lipophilicity Trade-off: Chloro and phenoxy groups reduce aqueous solubility but enhance membrane permeability, critical for CNS-targeting drugs .
Activity Modulation: Electron-withdrawing groups (e.g., chloro) at C6 improve metabolic stability, while bulky substituents (e.g., morpholino) enhance target selectivity .
Structural Predictability: Computational methods (e.g., AM1) align with crystallographic data for small substituents but diverge for flexible groups like morpholino, highlighting the need for experimental validation .
Biological Activity
6-Phenoxypyridazin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of phenols with pyridazine derivatives. Various methods have been explored, including:
- Condensation reactions : Combining phenolic compounds with pyridazine in the presence of acid catalysts.
- Cyclization : Utilizing cyclization techniques to form the pyridazine ring structure.
Biological Activity
This compound exhibits a range of biological activities, including:
Antimicrobial Activity
Research has demonstrated that derivatives of pyridazine compounds can exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the phenoxy group can enhance the antimicrobial efficacy against various pathogens.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. It has shown potential in inhibiting cancer cell proliferation, particularly in human carcinoma cell lines. The selectivity of these compounds towards cancer cells over normal cells is a critical aspect of their therapeutic potential.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound can inhibit specific enzymes involved in cancer cell metabolism.
- Interaction with Cellular Signaling Pathways : The compound may modulate pathways related to cell survival and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Antitrypanosomal Activity : A study focused on the evaluation of pyrimidine derivatives against Trypanosoma brucei indicated that certain modifications to the phenoxy group significantly enhance antitrypanosomal activity, with IC50 values indicating potent effects at low concentrations ( ).
- Anticancer Efficacy : In vitro studies demonstrated that certain derivatives showed selective cytotoxicity against cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index ( ).
Q & A
Q. What are the key considerations for optimizing the synthesis of 6-phenoxypyridazin-3(2H)-one derivatives to improve yield and purity?
- Methodological Answer : Synthesis optimization typically involves:
- Multi-step reactions : Start with precursor condensation (e.g., acetophenone with glyoxylic acid in glacial acetic acid) followed by hydrazine hydrate addition for cyclization .
- Reagent selection : Use glyoxylic acid (1.2 eq) and NH4OH for pH adjustment to 8 to precipitate intermediates .
- Purification : Column chromatography (e.g., silica gel) or recrystallization in ethanol/DMF to isolate pure products .
- Characterization : Confirm intermediates via -NMR and LC-MS before proceeding to subsequent steps .
Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound derivatives?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., monoclinic C2/c space group with ) .
- NMR spectroscopy : - and -NMR identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 160–165 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] for CHClFNO at m/z 314.74) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyridazinone derivatives across different studies?
- Methodological Answer :
- Assay standardization : Use consistent in vitro models (e.g., phosphodiesterase inhibition assays) and control for solvent effects (DMSO < 0.1%) .
- Structural analogs : Compare substituent effects (e.g., 3-chloro vs. 4-fluorophenyl groups) on target binding using SAR studies .
- Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with enzymes like PDE-III .
Q. What strategies are effective for elucidating the reaction mechanisms of this compound derivatives in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via HPLC under varying conditions (e.g., NaBH vs. LiAlH for reductions) .
- Isotopic labeling : Use -labeled water to trace oxygen incorporation during hydrolysis .
- Intermediate trapping : Identify transient species (e.g., iodinated intermediates) using low-temperature NMR .
Q. How can computational chemistry be applied to predict the pharmacokinetic properties of this compound analogs?
- Methodological Answer :
- ADMET prediction : Use SwissADME to estimate logP (e.g., 2.1–3.5 for lipophilic derivatives) and CYP450 inhibition .
- Molecular dynamics : Simulate membrane permeability (e.g., POPC bilayers) to assess blood-brain barrier penetration .
Data Contradiction Analysis
Q. Why do different studies report varying optimal reaction conditions for synthesizing pyridazinone derivatives?
- Methodological Answer :
- Solvent effects : Polar aprotic solvents (DMF) accelerate SNAr reactions but may increase side products vs. ethanol .
- Catalyst variability : Pd/C vs. Raney Ni in hydrogenation alters regioselectivity (e.g., 80% yield with Pd/C vs. 65% with Ni) .
- Thermodynamic control : Higher temperatures (>100°C) favor thermodynamic products, while lower temps favor kinetic pathways .
Experimental Design Tables
| Biological Activity | Key Findings | Reference |
|---|---|---|
| PDE-III inhibition | IC = 0.8 µM (vs. 2.1 µM for Milrinone) | |
| Antimicrobial activity | MIC = 16 µg/mL against S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
